molecular formula C5H11BO2 B15315747 (Cyclobutylmethyl)boronic acid

(Cyclobutylmethyl)boronic acid

Cat. No.: B15315747
M. Wt: 113.95 g/mol
InChI Key: HKICPSMXFOPVOW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Boronic Acids in Organic Synthesis

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. pharmiweb.comwikipedia.org This pioneering work laid the foundation for a class of compounds that would later revolutionize organic synthesis. Boronic acids, with the general formula R-B(OH)₂, are organic compounds related to boric acid where one hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org

Their true potential in organic synthesis began to be realized with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forms new carbon-carbon bonds by coupling a boronic acid with an organohalide, has become a cornerstone of modern synthetic chemistry due to its versatility, stability, and relatively low toxicity. pharmiweb.comnih.gov The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.

The stability of boronic acids, their ease of synthesis, and their favorable environmental profile have contributed to their widespread adoption as crucial building blocks and intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govboronmolecular.com

Distinctive Features and Reactivity Principles of Organoboranes and Boronic Acids

Organoboranes and boronic acids possess unique chemical properties that underpin their utility in organic synthesis. The carbon-boron bond in these compounds has low polarity, making alkyl boron compounds generally stable, though susceptible to oxidation. wikipedia.org A key feature of boronic acids is the boron atom's electron-deficient nature, having only six valence electrons. This makes them act as Lewis acids, readily accepting a pair of electrons. researchgate.netacs.org

This Lewis acidity is central to their reactivity. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govacs.org The pKa of many boronic acids is around 9, but the formation of tetrahedral boronate complexes can lower the pKa to approximately 7. pharmiweb.comwikipedia.org

Academic Relevance of Alkyl Boronic Acids in Contemporary Chemical Research

While aryl boronic acids have been extensively studied and utilized, alkyl boronic acids have gained significant traction in contemporary chemical research. They serve as valuable precursors to alkyl radicals under photoredox catalysis, a rapidly evolving field in organic synthesis. nih.govrsc.org Despite their high oxidation potentials, methods have been developed to modulate these potentials, allowing them to participate in a variety of alkylation reactions. nih.govrsc.org

The development of new synthetic methods for preparing alkyl boronic acids and their derivatives is an active area of research. organic-chemistry.org These methods include the palladium-catalyzed borylation of alkyl halides and the hydroboration of alkenes and alkynes. organic-chemistry.org The ability to generate alkyl radicals from readily available alkyl boronic acids under mild conditions has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation. researchgate.net This has significant implications for the late-stage functionalization of complex molecules, a critical process in drug discovery. nih.gov

Structural Context of the Cyclobutylmethyl Moiety in Chemical Compounds

The cyclobutane (B1203170) ring is a prominent structural motif found in numerous natural products, many of which exhibit interesting biological activities. nih.gov However, its incorporation into synthetic pharmaceutical agents has been less common. nih.gov The cyclobutylmethyl group, which consists of a cyclobutane ring attached to a methylene (B1212753) (-CH₂-) group, introduces a three-dimensional character to a molecule.

The presence of a cyclobutane ring can influence a molecule's conformational properties and its interactions with biological targets. The synthesis of molecules containing the cyclobutylmethyl moiety often involves the construction of the cyclobutane ring as a key step. The IUPAC name for a simple alkane containing this group attached to a cyclopentane (B165970) ring, for example, would be (cyclobutylmethyl)cyclopentane. doubtnut.com The structural and physical properties of compounds containing this moiety are influenced by the strained four-membered ring.

Overview of Research Trajectories for (Cyclobutylmethyl)boronic Acid

Research on this compound itself is not extensively documented in publicly available literature. However, its chemical properties and potential applications can be inferred from the broader understanding of alkyl boronic acids and compounds containing the cyclobutylmethyl group.

The synthesis of this compound would likely follow established methods for preparing alkyl boronic acids, such as the reaction of a (cyclobutylmethyl)magnesium halide with a trialkyl borate (B1201080) followed by hydrolysis. Its primary application would be as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce the cyclobutylmethyl group into a target molecule. Given the interest in novel three-dimensional scaffolds in medicinal chemistry, this compound represents a potentially valuable tool for the synthesis of new chemical entities with unique structural features. Further research could explore its use in photoredox catalysis and the synthesis of complex cyclobutane-containing molecules. nih.gov

Properties

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

cyclobutylmethylboronic acid

InChI

InChI=1S/C5H11BO2/c7-6(8)4-5-2-1-3-5/h5,7-8H,1-4H2

InChI Key

HKICPSMXFOPVOW-UHFFFAOYSA-N

Canonical SMILES

B(CC1CCC1)(O)O

Origin of Product

United States

Synthetic Methodologies for Cyclobutylmethyl Boronic Acid and Its Derivatives

General Approaches to Alkylboronic Acid Synthesis

The preparation of alkylboronic acids and their corresponding esters relies on a handful of fundamental transformations in organic synthesis. These methods provide access to a wide range of these valuable compounds, accommodating various functional groups and structural complexities. The primary routes to alkylboronic acids include the hydroboration of alkenes, the reaction of organometallic reagents with borates, and transition-metal-catalyzed borylation reactions.

Hydroboration-Oxidation Variants and Alkene Precursors

Hydroboration is a powerful and highly regioselective method for the synthesis of organoboranes from alkenes. masterorganicchemistry.com The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. For the synthesis of (Cyclobutylmethyl)boronic acid, the logical alkene precursor would be vinylcyclobutane. The hydroboration of terminal alkenes, such as vinylcyclobutane, with borane (B79455) (BH3) or its complexes (e.g., BH3·THF), typically proceeds with anti-Markovnikov selectivity, placing the boron atom on the terminal, less substituted carbon. masterorganicchemistry.com This regioselectivity is crucial for obtaining the desired (Cyclobutylmethyl)borane intermediate.

The initial product of hydroboration is a trialkylborane, which can then be oxidized to the corresponding alcohol or, more relevantly, hydrolyzed to the boronic acid. masterorganicchemistry.com The hydroboration-oxidation sequence is a stereospecific syn-addition, where the hydrogen and boron atoms add to the same face of the double bond. masterorganicchemistry.com While highly efficient for many substrates, the use of highly reactive borane reagents requires careful handling under anhydrous conditions. To enhance selectivity, especially with more complex molecules, sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. orgsyn.org

A one-pot procedure for the synthesis of cyclopropyl (B3062369) boronic acid pinacol (B44631) esters from propargylic silyl (B83357) ethers has been developed, which involves a hydroboration step catalyzed by Schwartz's reagent. strath.ac.uk This highlights the adaptability of hydroboration in multi-step, one-pot syntheses. strath.ac.uk

Grignard Reagent and Organolithium Chemistry in Boronate Formation

The use of pre-formed organometallic reagents, such as Grignard and organolithium compounds, represents a classic and widely utilized approach for the synthesis of boronic acids. This method involves the reaction of the organometallic species with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate. atamankimya.comwikipedia.org For the synthesis of this compound, the corresponding Grignard reagent, (cyclobutylmethyl)magnesium bromide, or the organolithium reagent, (cyclobutylmethyl)lithium, would be prepared from (bromomethyl)cyclobutane (B93029) or (chloromethyl)cyclobutane.

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of the borate ester. atamankimya.com This forms a boronate intermediate, which is then hydrolyzed with aqueous acid to yield the desired boronic acid. borates.today A significant challenge with this method is the potential for multiple additions of the organometallic reagent to the boron center, leading to the formation of borinic and boronic acids as byproducts. google.com This can often be mitigated by using a large excess of the trialkyl borate and maintaining low reaction temperatures.

The general scheme for this reaction is as follows: R-X + Mg → R-MgX R-MgX + B(OR')₃ → R-B(OR')₂ + MgX(OR') R-B(OR')₂ + 2H₂O → R-B(OH)₂ + 2R'OH

Organolithium reagents are generally more reactive than their Grignard counterparts and can be prepared by reacting an alkyl halide with lithium metal. youtube.com They react with trialkyl borates in a similar fashion to Grignard reagents to produce boronic acids after hydrolysis.

Palladium-Catalyzed C-B Bond Formation (Borylation Reactions)

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-boron bonds. These methods, often referred to as borylation reactions, offer several advantages over traditional organometallic approaches, including milder reaction conditions and greater functional group tolerance. alfa-chemistry.com

Miyaura Borylation of Alkyl Halides and Pseudohalides

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides or pseudohalides (like triflates) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.org This reaction has been extensively developed for aryl and vinyl halides and has been successfully extended to alkyl halides. wikipedia.orgnih.gov

For the synthesis of this compound pinacol ester, (bromomethyl)cyclobutane or a similar alkyl halide would be reacted with B₂pin₂ in the presence of a palladium catalyst and a base. nih.gov The general catalytic cycle for the Miyaura borylation involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the alkylboronate ester and regenerate the Pd(0) catalyst. researchgate.net

A key advantage of the Miyaura borylation is its compatibility with a wide range of functional groups, which might not be tolerated under the harsh conditions of Grignard or organolithium reagent formation. organic-chemistry.org The resulting boronate esters are stable, can be purified by chromatography, and are excellent substrates for subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Parameter Description Reference
Reactants Alkyl halide (e.g., (bromomethyl)cyclobutane), Diboron reagent (e.g., B₂pin₂) nih.gov
Catalyst Palladium(0) complex (e.g., Pd(dba)₂, PdCl₂(dppf)) wikipedia.org
Ligand Phosphine (B1218219) ligand (e.g., SPhos, XPhos) nih.gov
Base Potassium acetate (B1210297) (KOAc), Potassium phosphate (B84403) (K₃PO₄) nih.govorganic-chemistry.org
Solvent Dioxane, Toluene, DMF nih.gov
Ligand and Base Optimization for Alkyl Substrates

The success of the palladium-catalyzed borylation of alkyl halides is highly dependent on the choice of ligand and base. nih.gov Unlike aryl halides, the oxidative addition of alkyl halides to palladium can be more challenging, and side reactions such as β-hydride elimination can be problematic.

Research has shown that bulky, electron-rich phosphine ligands are often optimal for promoting the desired C-B bond formation. nih.gov For the borylation of primary alkyl bromides, ligands such as SPhos and XPhos have been found to be effective. nih.gov The choice of base is also critical; weaker bases like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) are commonly used to avoid undesired side reactions. nih.govorganic-chemistry.org The optimization of these reaction parameters is crucial for achieving high yields and selectivity in the synthesis of alkylboronate esters like this compound pinacol ester.

Electrophilic Borylation Strategies

Electrophilic borylation is an alternative approach to C-B bond formation that involves the reaction of a nucleophilic carbon source with an electrophilic boron reagent. rsc.org This strategy is particularly useful for the borylation of arenes and can be directed by a functional group on the substrate. nih.gov While less common for the synthesis of simple alkylboronic acids, electrophilic borylation can be applied to organometallic intermediates.

In the context of preparing this compound, one could envision a scenario where a nucleophilic (cyclobutylmethyl)metal species, such as an organolithium or Grignard reagent, reacts with an electrophilic boron halide (e.g., BBr₃) or a boronate ester. However, the more common application of electrophilic borylation involves the direct functionalization of C-H bonds, a field that is rapidly advancing. acs.org Amide-directed C-H borylation using BBr₃ has been shown to be a viable route to aryl boranes. nih.gov The development of highly electrophilic boron cations has expanded the scope of these reactions to less activated substrates. acs.org

While direct electrophilic C-H borylation of an unactivated methylene (B1212753) group on a cyclobutane (B1203170) ring is challenging, the ongoing development in this area may provide future pathways to compounds like this compound.

Photoinduced and Transition-Metal-Free Borylation Methods

Recent advancements in synthetic chemistry have led to the development of borylation methods that avoid the use of transition metals, relying instead on photoinduction or radical mechanisms. researchgate.net These approaches offer milder reaction conditions and can be more cost-effective and environmentally benign by circumventing the need for expensive and potentially toxic metal catalysts and ligands. acs.orgpku.edu.cn

Transition-metal-free methods are not limited to photochemistry. Operationally simple borylation of alkyl iodides can be achieved using diboron reagents, proceeding through a single-electron transfer mechanism to generate an alkyl radical intermediate. pku.edu.cn These methods exhibit excellent functional group tolerance, making them suitable for complex molecule synthesis. pku.edu.cnorganic-chemistry.org The development of these catalyst-free borylation techniques is significant as it expands the toolkit for creating C-B bonds, essential for accessing valuable organoboron compounds. researchgate.net

Table 1: Overview of Selected Photoinduced and Transition-Metal-Free Borylation Methods

Method TypePrecursorKey Reagents/ConditionsMechanism HighlightReference
Photoinduced Radical BorylationUnactivated Alkyl Bromides4-Phenylpyridine catalyst, visible lightNucleophilic substitution/photoinduced radical formation nih.gov
Photoinduced Radical BorylationAlkyl ChloridesBis(neopentyl glycolato)diboron, alkoxide base, 400 nm lightActivation of alkyl chloride to form alkyl radical jiaolei.group
Transition-Metal-Free Radical BorylationAlkyl IodidesDiboron reagent, baseSingle-electron transfer (SET) mechanism pku.edu.cn
Photoinduced EDA Complex BorylationAryl HalidesSodium hydride, bis(pinacolato)diboron, visible lightFormation of an electron-donor-acceptor (EDA) complex acs.orgnih.gov

Specific Considerations for Cyclobutylmethyl Boronic Acid Synthesis

The synthesis of this compound presents unique challenges related to the strained four-membered ring and the attachment of the methylboronic acid group.

The introduction of a cyclobutane ring into a molecule can be synthetically challenging due to the inherent ring strain of the four-membered carbocycle. This strain can influence the reactivity of adjacent functional groups and may lead to undesired side reactions or rearrangements. Synthesizing derivatives of cyclobutane often requires carefully controlled conditions to achieve the desired stereochemistry and avoid ring-opening or expansion. The attachment of a functionalized methyl group, such as the boronic acid moiety, to the cyclobutane ring adds another layer of complexity, demanding methods that are compatible with the strained ring system. One of the primary difficulties in copper-assisted click reactions, for example, is the potential for copper-mediated degradation of the boronic acid moiety. nih.gov

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant objective. Diastereoselective synthesis allows for the preparation of specific isomers, which is crucial for applications in medicinal chemistry and materials science. One reported method for the highly enantioselective and diastereoselective synthesis of cyclobutane boronic esters involves the deprotonation of a chiral 1-chloro-4-cyanobutylboronate ester, followed by cyclization induced by magnesium bromide. nih.govacs.orgacs.org This process yields (R)-(trans-2-cyanocyclobutyl)boronic esters with high diastereomeric and enantiomeric purity. nih.govacs.org The presence of a magnesium halide was found to be essential for the ring closure to occur. acs.orgacs.org

Another powerful strategy involves the photosensitized [2+2] cycloaddition of vinyl boronate esters. nih.gov This method uses visible light and a photocatalyst to generate structurally diverse cyclobutane boronate esters. nih.gov The reaction tolerates a wide variety of functional groups, providing access to complex cyclobutane cores that can serve as versatile building blocks for further synthetic transformations. nih.gov

The synthesis of this compound necessarily begins with the preparation of a suitable precursor containing the cyclobutylmethyl group. These precursors are typically functionalized with a leaving group, such as a halide or tosylate, which can then be converted to the boronic acid or ester.

Formation and Manipulation of Boronic Acid Derivatives for Synthesis and Purification

Boronic acids are known to be challenging to handle and purify due to their polarity and tendency to undergo dehydration to form boroxines. researchgate.netrsc.org To overcome these issues, they are often converted into more stable boronate esters. These esters act as protecting groups, facilitating purification by standard techniques like silica (B1680970) gel chromatography and allowing for a wider range of reaction conditions to be employed. nih.govrsc.org

Several types of diols are commonly used to form boronate esters, with pinacol, N-methyliminodiacetic acid (MIDA), and 3,4-diethyl-hexane-3,4-diol (the precursor to Epin esters) being among the most prominent. Each offers distinct advantages in terms of stability, reactivity, and ease of handling.

Pinacol Esters (Bpin): Pinacol boronate esters are widely used surrogates for boronic acids. researchgate.net However, their formation is reversible, and they can be susceptible to hydrolysis during reactions or purification, leading to material loss. researchgate.net Special chromatographic techniques, such as using silica gel impregnated with boric acid, have been developed to suppress over-adsorption and improve the recovery of pinacol esters. oup.comoup.com

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents and are stable to benchtop storage and silica gel chromatography. nih.govsigmaaldrich.comnih.gov This stability allows for the multi-step synthesis of complex molecules where the MIDA boronate acts as a robust protecting group. nih.gov The boronic acid can be easily regenerated from the MIDA ester under mild aqueous basic conditions. nih.govnih.gov

Epin Esters: A newer class of boronic esters derived from 3,4-diethyl-hexane-3,4-diol (Epin) has been introduced to overcome the stability limitations of other esters. abcr.com Aryl boronic Epin esters [ArB(Epin)] are notably stable on silica gel, allowing for straightforward purification by conventional column chromatography. acs.org Furthermore, in Suzuki-Miyaura coupling reactions, Epin esters have been shown to provide higher yields compared to the corresponding boronic acids or pinacol esters. abcr.comacs.org

Table 2: Comparison of Common Boronate Esters

Ester TypeDiol PrecursorKey AdvantagesKey DisadvantagesDeprotection ConditionsReferences
Pinacol (Bpin)PinacolWidely used, commercially available precursors.Can be unstable to hydrolysis and chromatography, leading to purification challenges.Acidic or basic hydrolysis, or transesterification. researchgate.netnih.gov
MIDAN-methyliminodiacetic acidExceptionally stable to air, moisture, and chromatography; often crystalline solids. Enables iterative cross-coupling.Incompatible with certain hard nucleophiles (e.g., LiAlH₄).Mild aqueous base (e.g., aq. NaHCO₃ or NaOH). nih.govrsc.orgsigmaaldrich.comnih.gov
Epin3,4-diethyl-hexane-3,4-diol (Epin)High stability on silica gel, allowing easy purification. Can give higher yields in cross-coupling reactions.Precursor is less common than pinacol.Standard hydrolysis conditions. abcr.comacs.org

Boroxines (Cyclic Anhydrides)

Boroxines, which are six-membered heterocyclic compounds with alternating boron and oxygen atoms, serve as the cyclic anhydrides of boronic acids. wikipedia.org The formation of a boroxine (B1236090), such as tris(cyclobutylmethyl)boroxine, from this compound is typically achieved through a dehydration reaction. nih.gov This process involves the condensation of three molecules of the boronic acid to yield one molecule of the boroxine and three molecules of water. nih.govresearchgate.net

The equilibrium between the boronic acid and its corresponding boroxine can be manipulated by controlling the presence of water. researchgate.net The forward reaction, leading to the boroxine, is favored by the removal of water. nih.gov This can be accomplished through methods such as heating under vacuum, azeotropic distillation, or by using chemical drying agents like phosphorus pentoxide or sulfuric acid. nih.gov In some instances, simply warming the boronic acid in an anhydrous solvent is sufficient to drive the formation of the boroxine. nih.gov Conversely, the presence of water can hydrolyze the boroxine back to the boronic acid, highlighting the reversible nature of this transformation. researchgate.netresearchgate.net The formation of boroxines is an entropically driven process due to the release of water molecules. researchgate.net

The general reaction is as follows: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

Table 1: Conditions for Boroxine Formation from Boronic Acids
MethodDescriptionTypical ConditionsReference
Thermal DehydrationHeating the boronic acid, often under reduced pressure, to remove water as it forms.Heating under high vacuum. wikipedia.org
Azeotropic DistillationRefluxing the boronic acid in a solvent that forms an azeotrope with water (e.g., toluene), with a Dean-Stark apparatus to remove water.Anhydrous solvents like CCl₄ or chloroform. nih.gov
Chemical DehydrationUsing a strong drying agent to sequester the water produced during the condensation.Exhaustive drying over agents like H₂SO₄ or P₂O₅. nih.gov

While boronic acids can be challenging to handle due to this equilibrium, boroxines themselves are utilized in various applications, including the synthesis of covalent organic frameworks (COFs) and self-healing materials. researchgate.netunits.it

Organotrifluoroborate Salts as Stable Surrogates

Organotrifluoroborates are valuable derivatives of boronic acids, prized for their enhanced stability towards air and moisture. wikipedia.orgchem-station.com These salts, which contain the [R-BF₃]⁻ anion, can be considered protected forms of boronic acids. wikipedia.orgchem-station.com The synthesis of potassium (cyclobutylmethyl)trifluoroborate from this compound is a straightforward and common procedure. wikipedia.org It is typically achieved by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent like methanol (B129727) or water. wikipedia.orgchem-station.com

The resulting organotrifluoroborate salts are generally crystalline solids that are easy to handle, purify, and store indefinitely without special precautions. chem-station.comorgsyn.org This stability contrasts with boronic acids, which can undergo dehydration to form boroxines. nih.gov The use of organotrifluoroborates circumvents issues related to the precise stoichiometry control that can be complicated by the boronic acid-boroxine equilibrium. chem-station.comnih.gov

Despite their stability, organotrifluoroborates can readily participate in reactions like the Suzuki-Miyaura coupling. wikipedia.org Under reaction conditions, they are believed to hydrolyze in situ back to the corresponding boronic acid, which is the active species in the catalytic cycle. wikipedia.orgchem-station.com

Table 2: Synthesis of Potassium Organotrifluoroborates from Boronic Acids
ReagentSolventGeneral ProcedureReference
Potassium hydrogen fluoride (KHF₂)Methanol, Water, or AcetonitrileThe boronic acid is dissolved or suspended in the solvent, and an aqueous or methanolic solution of KHF₂ is added. The resulting potassium organotrifluoroborate salt often precipitates from the solution and can be isolated by filtration. wikipedia.orgchem-station.comorgsyn.org

Deprotection Strategies for Boronic Esters

Boronic esters, particularly those derived from diols like pinacol, are widely used as stable, characterizable intermediates in organic synthesis. nih.gov However, the regeneration of the free boronic acid from these esters is a crucial step for subsequent reactions. The removal of the protecting diol group can sometimes be challenging. nih.gov Several methods have been developed for the deprotection of boronic esters such as this compound pinacol ester. nih.govacs.org

Common deprotection strategies include:

Transesterification: This method involves reacting the boronic ester with another diol or a boronic acid. A two-step protocol using transesterification with diethanolamine (B148213) (DEA) followed by mild acidic hydrolysis is effective for deprotecting alkyl pinacolyl boronate esters. nih.govacs.org This method is advantageous due to its tolerance of various functional groups and the ease of product isolation. acs.org Alternatively, using a polystyrene-supported boronic acid can facilitate the removal of pinacol through transesterification and simple filtration. researchgate.net

Oxidative Cleavage: This technique uses an oxidant to cleave the diol protecting group. Sodium periodate (B1199274) (NaIO₄) is commonly employed for this purpose, often in a biphasic solvent system with a buffer like aqueous ammonium (B1175870) acetate. acs.orgacs.org This method effectively converts the pinacol into acetone, driving the reaction towards the free boronic acid. acs.org

Acidic Hydrolysis: Direct hydrolysis with acid can be used, though the stability of pinacol esters can make this difficult under simple conditions. acs.orgchemicalforums.com More forceful conditions or alternative strategies are often required. chemicalforums.com

Transborylation: Reagents like boron trichloride (B1173362) (BCl₃) can be used to exchange the diol group, but this method's utility can be limited by functional group compatibility. nih.govacs.org

Table 3: Comparison of Deprotection Methods for Pinacol Boronate Esters
MethodReagentsKey FeaturesReference
Transesterification / Hydrolysis1. Diethanolamine (DEA) 2. Aqueous Acid (e.g., 0.1 M HCl)Two-step process, mild conditions, tolerant of many functional groups. nih.govacs.org
Oxidative CleavageSodium periodate (NaIO₄), often with a buffer (e.g., NH₄OAc)Irreversibly cleaves the pinacol protecting group. acs.orgacs.org
Transesterification (Solid-Phase)Polystyrene-boronic acidSimplifies purification by using a solid-supported reagent. researchgate.net
TransborylationBoron trichloride (BCl₃)Strong Lewis acid reagent, may have functional group incompatibilities. nih.govacs.org

Reactivity and Mechanistic Pathways Involving Cyclobutylmethyl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically catalyzed by palladium complexes. libretexts.orgfishersci.com It facilitates the reaction between an organoboron compound, such as (cyclobutylmethyl)boronic acid, and an organic halide or triflate. libretexts.org This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts. fishersci.comnih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex (often coordinated to phosphine (B1218219) ligands, L), forming a palladium(II) intermediate. libretexts.orgacs.org Mechanistic studies suggest that this step can proceed through either a 12-electron monoligated palladium complex or a 14-electron bis-ligated complex, depending on the reaction conditions and ligand concentration. researchgate.net For alkyl halides, this step often proceeds via an SN2-type mechanism, leading to an inversion of configuration at the carbon center. libretexts.org

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step. libretexts.org The base activates the boronic acid, forming a more nucleophilic boronate species. acs.org This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of transmetalation can be complex, potentially involving intermediates with Pd-O-B linkages. researchgate.netacs.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgacs.org This step generally proceeds with retention of the stereochemistry of the organic partners. libretexts.org

While initially developed for aryl and vinyl boronic acids, the Suzuki-Miyaura coupling has been extended to include alkyl boronic acids and their derivatives, such as alkylboronic esters and potassium alkyltrifluoroborates. fishersci.comresearchgate.net This expansion has significantly broadened the reaction's utility, particularly in the pharmaceutical industry where structures with greater sp³ character are desirable. nih.gov

The use of alkylboron reagents presents unique challenges. Alkylboronic acids can be prone to side reactions, and their reactivity can be lower than their aryl counterparts. fishersci.comresearchgate.net To overcome these issues, various derivatives have been developed. For instance, neopentylglycol and MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability and controlled reactivity. nih.gov Recent advancements have focused on developing highly active catalyst systems that can effectively couple a wide range of alkylboron reagents with various aryl and vinyl halides and triflates. researchgate.netresearchgate.netorganic-chemistry.org This includes the successful coupling of primary and secondary alkyl boronic acids. rsc.orgresearchgate.net

Table 1: Scope of Alkylboronic Acids and Derivatives in Suzuki-Miyaura Coupling

Alkylboron ReagentCoupling PartnerCatalyst/Ligand System (Example)Key Features
Primary Alkylboronic AcidsAryl HalidesPd(OAc)₂ / SPhosGood yields for coupling with various aryl chlorides.
Secondary Alkylboronic AcidsAryl BromidesPd₂ (dba)₃ / cataCXium® AEnables coupling of more sterically hindered alkyl groups.
Alkylboronic Esters (Neopentyl)Aryl HalidesAntPhos / TMSOKRapid reaction times, often under 1 hour. nih.gov
Potassium AlkyltrifluoroboratesAryl HalidesPdCl₂(dppf)Stable, crystalline solids that are easy to handle. nih.gov
Alkyl-9-BBNAryl BromidesPd(PPh₃)₄ / K₃PO₄High stereospecificity in the transfer of the alkyl group. acs.org

This table provides illustrative examples and is not exhaustive.

Oxidative Addition: As mentioned, the oxidative addition of an alkyl halide to the palladium(0) center typically proceeds with an inversion of stereochemistry at the carbon atom. libretexts.org

Transmetalation: The transfer of the alkyl group from the boron atom to the palladium center generally occurs with retention of configuration at the carbon atom. acs.orgacs.orgnih.gov This has been demonstrated through studies using stereochemically defined alkylboron reagents. nih.gov

Reductive Elimination: This final step also proceeds with retention of stereochemistry. libretexts.org

Therefore, in a typical alkyl-alkyl coupling, the stereochemistry of the boronic acid partner is retained in the product, while the stereochemistry of the alkyl halide partner is inverted. However, the specific ligand and reaction conditions can sometimes influence these outcomes. nih.gov For instance, the steric properties of both the ligand and the alkylboron nucleophile can play a significant role in determining the stereochemical course of the transmetalation step for secondary alkylboron reagents. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling involving alkyl boronic acids are highly dependent on the judicious choice of catalyst, ligand, and base.

Catalysts: Palladium-based catalysts are the most common, with Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts being widely used. researchgate.netacs.org In recent years, nickel-based catalysts have also emerged as powerful alternatives, particularly for photocatalyzed Suzuki-Miyaura reactions. rsc.org Iron-based catalysts have also been developed for the coupling of alkyl halides. researchgate.net

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For couplings involving alkyl boronic acids, bulky and electron-rich phosphine ligands are often employed. acs.org Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have demonstrated exceptional activity, enabling reactions at low catalyst loadings and even at room temperature. acs.org The structure of the ligand can impact the rate-determining step of the reaction and can be designed to promote the desired reactivity. acs.orgacs.org

Bases: The base is essential for the activation of the boronic acid in the transmetalation step. researchgate.netnih.gov Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. youtube.com The choice of base can significantly affect the reaction rate and yield. researchgate.net In some cases, strong bases like potassium trimethylsilanolate (TMSOK) are used, particularly in anhydrous conditions with boronic esters, to achieve rapid reaction rates. nih.gov The base can also play other roles, such as facilitating the hydrolysis of palladium-halide intermediates and regenerating the active catalyst. acs.org

Chan-Lam Coupling (C-N and C-O Bond Formation)

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nrochemistry.comwikipedia.org This reaction, typically catalyzed by copper complexes, couples an organoboron reagent with an amine or an alcohol. nrochemistry.comwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Chan-Lam coupling generally involves the following key steps: nrochemistry.comwikipedia.orgalfa-chemistry.com

A copper(II) salt reacts with the amine or alcohol nucleophile.

Transmetalation of the organic group from the boronic acid to the copper center occurs.

A subsequent reductive elimination from a copper(III) intermediate forges the C-N or C-O bond, releasing the product and a copper(I) species. nrochemistry.comwikipedia.org

The copper(I) is then re-oxidized to copper(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.com

The scope of the Chan-Lam coupling is broad, accommodating a variety of N-H and O-H containing compounds, including amines, anilines, amides, and phenols. organic-chemistry.orgalfa-chemistry.com Recent developments have extended this methodology to the coupling of alkylboronic acids and their esters with aliphatic amines, providing a direct route to valuable alkyl amines. nih.gov These reactions often utilize air as the terminal oxidant, avoiding the need for stoichiometric chemical oxidants. nih.gov Mechanistic investigations into these alkyl couplings suggest the possible involvement of radical intermediates. nih.gov

Table 2: Examples of Chan-Lam Coupling with Boronic Acids

Boronic AcidCoupling PartnerCopper Catalyst (Example)Product Type
Arylboronic acidAnilineCu(OAc)₂Aryl amine
Arylboronic acidPhenolCu(OAc)₂Aryl ether
Methylboronic acidBenzyl (B1604629) amine[Cu(DMAP)₄I]IN-methyl benzyl amine rsc.org
Alkenylboronic acidImidazole (B134444)[Cu(DMAP)₄I]IN-alkenyl imidazole rsc.org
Alkylboronic esterAliphatic amineCu(OAc)₂Alkyl amine nih.gov
Arylboronic acid pinacol (B44631) esterAryl amineCu(OAc)₂ / EtOHDiaryl amine nih.gov

This table provides illustrative examples and is not exhaustive.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.org This reaction is particularly valuable due to its mild, neutral conditions, which tolerate a wide range of functional groups. rsc.org The reaction typically utilizes a palladium(0) catalyst, a phosphine ligand, and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst. wikipedia.orgsynarchive.com

The mechanism of the first-generation Liebeskind-Srogl coupling proceeds under anaerobic conditions. wikipedia.org While specific studies detailing the use of this compound in this reaction are not extensively documented in the provided results, the general mechanism allows for the coupling of various organoboron reagents. nih.gov The reaction has been shown to be effective with a broad scope of boronic acids, although electron-rich boronic acids tend to provide better yields. nih.gov In some cases, reactions with boronic acids bearing electron-withdrawing groups can be challenging and may lead to a higher proportion of homocoupling byproducts. nih.gov

Later generations of the Liebeskind-Srogl coupling have been developed to be catalytic in copper, either by using an excess of the boronic acid under aerobic conditions or by employing a thio-auxiliary with an N-O motif that facilitates catalyst turnover. wikipedia.org These advancements have expanded the utility of the reaction, making it a more efficient and cost-effective method for C-C bond formation. wikipedia.org

Table 1: Generations of Liebeskind-Srogl Coupling

GenerationCatalyst SystemConditionsKey Features
FirstCatalytic Pd(0), Stoichiometric Cu(I)AnaerobicBroad substrate scope including various thioesters and boronic acids. wikipedia.org
SecondCatalytic Cu(I), Palladium-freeAerobic, requires excess boronic acidRenders the reaction catalytic in copper, but can be limited by the cost of the organoboron reagent. wikipedia.org
ThirdCatalytic Cu(I), Palladium-freeMicrowave conditionsMimics biological metal-scavenging systems to achieve copper catalysis with a single equivalent of boronic acid. wikipedia.org

Conjugate Additions

This compound and its derivatives can participate in conjugate addition reactions, also known as 1,4-additions, to α,β-unsaturated carbonyl compounds. libretexts.org This class of reactions is a powerful tool for the formation of carbon-carbon bonds, leading to the creation of β-substituted carbonyl compounds. organic-chemistry.org The reaction involves the addition of the cyclobutylmethyl group to the β-carbon of an enone or related Michael acceptor. libretexts.org

The nucleophilicity of the organoboron reagent is a key factor in these transformations. While boronic acids themselves can act as nucleophiles, their reactivity can be enhanced through the formation of boronate complexes. researchgate.net Various methods have been developed to catalyze the conjugate addition of boronic acids, including the use of transition metals like rhodium and palladium. organic-chemistry.orgnih.gov For instance, rhodium catalysts, often in conjunction with chiral ligands like BINAP, have been successfully employed for the asymmetric conjugate addition of arylboronic acids to enones. nih.gov

Furthermore, organocatalytic methods have emerged as a viable alternative. Chiral diols and tartaric acid derivatives have been shown to catalyze the enantioselective conjugate addition of boronic acids to enones. researchgate.netrsc.org These methods often proceed through the formation of a chiral boronate ester in situ, which then reacts with the α,β-unsaturated substrate. rsc.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction, allowing for the synthesis of enantioenriched products. nih.gov

Electrophilic Allyl Shifts

While direct examples involving this compound in electrophilic allyl shifts were not found in the search results, the general principles of such rearrangements are relevant to the reactivity of organoboron compounds. Electrophilic allyl shifts, often involving carbocation intermediates, can lead to the migration of an alkyl or aryl group. libretexts.org In the context of boronic acids, these rearrangements can be triggered by the reaction of an allylboronate with an electrophile.

A related and mechanistically significant process is the 1,2-boron migration that can occur in radical reactions of allyl boronates. For example, the addition of a radical to the γ-position of an allyl boronic ester can generate a β-boryl carbon-centered radical. This intermediate can then undergo a 1,2-boron shift to yield a more stable carbon radical. researchgate.net The propensity for this migration is influenced by the substituents on the allyl boronate. researchgate.net

Carbocation rearrangements, such as hydride and alkyl shifts, are driven by the formation of a more stable carbocation. libretexts.org These shifts are fundamental in various organic transformations, including those involved in the biosynthesis of complex molecules like lanosterol. libretexts.org While not a direct "electrophilic allyl shift," the underlying principles of group migration to an electron-deficient center are pertinent to the broader reactivity patterns of organoboron compounds.

1,2-Metallate Rearrangements and Boronate Complexes

The 1,2-metallate rearrangement, also known as the Matteson rearrangement, is a cornerstone of organoboron chemistry, enabling the stereospecific synthesis of a diverse array of organoboron compounds. bohrium.com This process involves the migration of a substituent from a boron 'ate' complex to an adjacent carbon atom, typically with the displacement of a leaving group. ed.ac.uk This methodology has proven particularly powerful for the functionalization and formation of strained ring systems, including those containing cyclobutane (B1203170) moieties. bohrium.com

Rearrangements with Cyclobutyl-Substituted Boronic Acid Derivatives

A novel strategy to induce 1,2-metallate rearrangements involves the ring expansion of vinylcyclopropyl boronate complexes. nih.govbris.ac.uk In this process, the reaction of a vinylcyclopropyl boronate complex with an electrophile generates a carbocation adjacent to the cyclopropyl (B3062369) ring. bris.ac.uk This intermediate then undergoes a ring expansion coupled with a 1,2-metallate rearrangement, resulting in the formation of 1,2-substituted cyclobutyl boronic esters with high diastereoselectivity. nih.govbris.ac.uk This method provides access to medicinally relevant cyclobutyl structures and has been applied to the stereoselective synthesis of natural products like (±)-grandisol. nih.gov

Computational studies have indicated that this ring-expansion-induced rearrangement proceeds through a nonclassical carbocation intermediate, followed by an anti-1,2-migration. nih.govbris.ac.uk This mechanistic understanding allows for the prediction and control of the stereochemical outcome of the reaction.

Asymmetric Variants and Stereocontrol in Ring-Strained B-ate Complexes

Significant progress has been made in developing asymmetric versions of reactions involving ring-strained boronate complexes. The strain-release-driven reactions of bicyclo[1.1.0]butane (BCB)-derived boronate complexes have emerged as a powerful strategy. nih.gov These reactions can be used to synthesize chiral molecules containing cyclobutane rings. nih.gov

An asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters has been developed, facilitated by the 1,2-carbon or boron migration of ring-strained B-ate complexes. nih.gov This method achieves high enantioselectivity and is compatible with a variety of aryl, alkenyl, and alkyl boronic esters. nih.gov Mechanistic studies suggest that these transformations can proceed through a dynamic kinetic asymmetric transformation (DYKAT), where rapid isomerization of a palladium(II) complex intermediate plays a key role in establishing the final stereochemistry. nih.gov

The stereocontrol in these reactions is often dictated by the chiral auxiliary or catalyst employed. For example, in Matteson's homologation, a chiral diol embedded in the boronic ester directs the stereochemical outcome (substrate control). ed.ac.uk Alternatively, a chiral reagent can be used to form a chiral 'ate' complex, which then rearranges to a chiral boronic ester (reagent control). ed.ac.uk

Formation and Reactivity of Boronate Intermediates

Boronate complexes are key intermediates in 1,2-metallate rearrangements. They are formed by the addition of a nucleophile to the Lewis acidic boron atom of a boronic ester or acid. ed.ac.uk The stability and reactivity of these 'ate' complexes are crucial for the success of the subsequent rearrangement. For instance, boronate complexes are generally stable at low temperatures, which can prevent multiple additions of reactive nucleophiles. ed.ac.uk

The reactivity of boronate intermediates can be influenced by several factors. The nature of the nucleophile, the substituents on the boron atom, and the presence of additives can all affect the rate and stereoselectivity of the rearrangement. ed.ac.uk For example, lithium cations have been shown to accelerate the rate of 1,2-metallate rearrangements, albeit sometimes with lower stereoselectivity. ed.ac.uk

The formation of boronate intermediates is not limited to ionic pathways. Radical borylation reactions, where a carbon-centered radical is trapped by a diboron (B99234) reagent, offer an alternative route to boronic esters. rsc.org Additionally, the stability of boronate esters can be significantly enhanced by using protecting groups like N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable to a wide range of reagents and conditions, yet can be easily deprotected to release the corresponding boronic acid. nih.gov This stability allows for complex, multi-step syntheses involving boronate intermediates. nih.gov

Other Organic Transformations

Beyond the widely recognized Suzuki-Miyaura coupling, this compound and its derivatives can participate in a variety of other valuable organic transformations. These reactions leverage the unique reactivity of the carbon-boron bond to construct complex molecular architectures.

The carbon-boron bond in alkylboronic acids is susceptible to cleavage through oxidation and protonolysis, leading to the formation of alcohols and the corresponding alkane, respectively.

Oxidation: The transformation of an organoboronic acid to an alcohol is a synthetically useful process. This oxidative deboronation effectively replaces the boronic acid moiety with a hydroxyl group. While traditional methods often employ harsh oxidants like hydrogen peroxide under basic conditions, newer, milder protocols have been developed. For instance, a microwave-assisted, transition-metal-free method utilizes air as the oxidant in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO) to efficiently convert alkylboronic acids to their corresponding alcohols. rsc.org Another approach involves photoredox catalysis where an inorganophosphorus compound, such as K3PO4, activates the alkylboronic acid, facilitating its oxidation and subsequent conversion to an alkyl radical that can be trapped to form an alcohol. nih.govrsc.org

Protonolysis: Protonolysis involves the cleavage of the C-B bond by an acid, resulting in the formation of a C-H bond. wikipedia.orgyoutube.com This reaction effectively replaces the boronic acid group with a hydrogen atom. For alkyl derivatives of electropositive elements like boron, even weak acids can facilitate this transformation. wikipedia.org The reaction proceeds by protonation of the organic ligand attached to the metal, leading to the corresponding alkane and a metal salt. youtube.com This process can be seen as a side reaction in other transformations involving boronic acids but can also be utilized intentionally for deboronation.

TransformationReagents and ConditionsProduct Type
Oxidation 1. H₂O₂, NaOH2. Air, KOH, DMSO, Microwave rsc.org3. Photocatalyst, K₃PO₄, light nih.govrsc.orgAlcohol (Cyclobutylmethanol)
Protonolysis Acid (e.g., HCl, Acetic Acid) wikipedia.orgyoutube.comAlkane (Methylcyclobutane)

Homologation reactions provide a powerful strategy for the stepwise extension of a carbon chain. In the context of boronic acids, the Matteson and Aggarwal homologation reactions are particularly prominent for the stereocontrolled synthesis of more complex boronic esters. uni-saarland.deu-tokyo.ac.jp These methods typically involve the reaction of a boronic ester with a lithiated carbenoid.

Matteson Homologation: This method involves the reaction of a chiral boronic ester with a dichloromethyl- or chloromethyllithium reagent. uni-saarland.denih.gov This creates an α-chloro boronic ester with a high degree of stereocontrol. uni-saarland.de Subsequent reaction with a Grignard or organolithium nucleophile proceeds with inversion of configuration at the carbon bearing the chlorine, leading to a homologated, α-substituted alkylboronic ester. uni-saarland.denih.gov This iterative process allows for the construction of carbon chains with multiple, well-defined stereocenters. rsc.orgbristol.ac.uk

Aggarwal Iterative Homologation: An alternative approach developed by Aggarwal and coworkers utilizes chiral lithiated carbamates as carbenoid equivalents. u-tokyo.ac.jpnih.govnih.gov This method offers excellent enantioselectivity and broad substrate scope, reacting efficiently with both boronic esters and boranes. nih.gov A key advantage of the Aggarwal approach is that it is reagent-controlled, meaning the stereochemical outcome is determined by the chiral ligand on the carbenoid rather than a chiral auxiliary on the boronic ester. u-tokyo.ac.jp This allows for the "growing" of carbon chains with precise control over both relative and absolute stereochemistry through an iterative sequence of homologation and alkylation steps. nih.gov The development of vinylidene homologation further expands the diversity of accessible boronic esters. bath.ac.uk

Homologation MethodKey ReagentsMechanistic Feature
Matteson Homologation LiCHCl₂, Nucleophile (e.g., RMgX) uni-saarland.denih.govSubstrate-controlled stereoselectivity (chiral boronic ester) bristol.ac.uk
Aggarwal Homologation Chiral lithiated carbamate, Nucleophile u-tokyo.ac.jpnih.govReagent-controlled stereoselectivity (chiral carbenoid) nih.gov

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed C-H activation can be used to couple C(sp³)–H bonds with organoboron reagents. nih.govresearchgate.net

In a typical reaction, a substrate containing a directing group coordinates to a palladium(II) catalyst. This brings the catalyst into proximity with a specific C-H bond, facilitating its cleavage to form a palladacycle intermediate. This intermediate can then undergo transmetalation with a boronic acid, such as this compound, followed by reductive elimination to form a new carbon-carbon bond and regenerate the active catalyst. The use of specialized ligands, such as mono-N-protected amino acids (MPAA), is often crucial for achieving high reactivity and selectivity in these transformations. nih.gov While this area is still developing, it holds significant promise for directly coupling this compound with unactivated C(sp³)-H bonds in various substrates. nih.govresearchgate.net

Reaction TypeCatalyst SystemCoupling Partners
Directed C(sp³)-H Arylation/Alkylation Pd(II) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., MPAA), Oxidant nih.govSubstrate with directing group + this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Boronic acids are valuable components in several MCRs.

Petasis Borono-Mannich (PBM) Reaction: The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org For this compound, the reaction would involve the condensation of an amine and an aldehyde to form an iminium ion in situ. The boronic acid then reacts, likely through an intermediate boronate species, to transfer its cyclobutylmethyl group to the electrophilic iminium carbon. organic-chemistry.org A significant advantage of the Petasis reaction is its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Recent advancements have extended the scope to include alkylboronic acids through radical-based pathways, further enhancing its utility for creating C(sp³)-rich molecules. nih.govchemrxiv.org

Other Multicomponent Reactions: Beyond the Petasis reaction, boronic acids can participate in other MCRs. For example, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. illinois.edu While less common, boronic acids can be incorporated into Ugi-type syntheses. For instance, a Petasis reaction can be performed first to generate an α-amino acid which then serves as a component in a subsequent Ugi reaction. organic-chemistry.orgillinois.edu This sequential approach allows for the rapid assembly of complex, peptide-like structures.

Multicomponent ReactionComponentsProduct
Petasis Reaction Amine, Carbonyl, this compound wikipedia.orgorganic-chemistry.orgSubstituted (Cyclobutylmethyl)amine
Ugi Reaction (sequential with Petasis) Petasis product (α-amino acid), Aldehyde, Isocyanide organic-chemistry.orgillinois.eduComplex α-acylamino amide

Catalytic Applications of Boronic Acids

Boronic Acid Catalysis (BAC) in Organic Reactions

Boronic acid catalysis (BAC) leverages the Lewis acidic nature of the boron atom to activate substrates, primarily those containing hydroxyl groups. rsc.orgresearchgate.net The ability of boronic acids to form reversible covalent bonds with hydroxyl groups enables both electrophilic and nucleophilic modes of activation under mild reaction conditions. rsc.orgresearchgate.net This circumvents the need for stoichiometric activating agents, improving atom economy. rsc.orgresearchgate.net The catalytic activity of boronic acids can be tuned by modifying their organic substituents, which alters the electronic properties of the boron center. nih.gov

Activation of Carboxylic Acids for Amidation and Esterification

One of the most developed areas of boronic acid catalysis is their use in amidation and esterification reactions. nih.gov Boronic acids activate carboxylic acids towards nucleophilic attack, facilitating the formation of amides and esters.

Amidation: Arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. rsc.org The reaction typically proceeds through the formation of a mixed anhydride (B1165640) intermediate, specifically a mono(acyloxy)boronic acid, which activates the carboxylic acid for subsequent reaction with an amine. nih.govrsc.org Theoretical studies suggest that the formation of this acyloxyboronic acid intermediate is a key step, although it can be thermodynamically unfavorable, necessitating the removal of water to drive the reaction forward. rsc.org The rate-determining step is often the cleavage of the C–O bond in the tetracoordinate acyl boronate intermediate that forms upon amine addition. rsc.org Certain ortho-substituted arylboronic acids, such as ortho-iodophenylboronic acid, exhibit enhanced catalytic activity, which is attributed to a combination of steric effects and orbital interactions. rsc.orgacs.org

Esterification: Boric acid and boronic acids can catalyze the chemoselective esterification of α-hydroxycarboxylic acids in the presence of other carboxylic acid functional groups. acs.orgresearchgate.netacs.org This selectivity arises from the affinity of the boronic acid for the α-hydroxy acid moiety. acs.org The reaction can be performed at ambient temperature using catalytic amounts of boric acid in an alcohol solvent, offering a mild alternative to traditional Fischer esterification conditions that require strong protic acids. acs.orgacs.org The proposed mechanism does not involve the formation of a mixed anhydride as seen in anhydrous amidation, but rather relies on the specific interaction between the boronic acid and the α-hydroxycarboxylic acid. acs.org

Table 1: Boronic Acid-Catalyzed Amidation and Esterification Reactions
ReactionCatalystSubstratesKey FeaturesReference(s)
Amidationortho-Iodophenylboronic acidCarboxylic acids, AminesProceeds at room temperature; requires molecular sieves. acs.org
AmidationArylboronic acidsCarboxylic acids, AminesMono(acyloxy)boronic acid is a key intermediate. rsc.org
EsterificationBoric acidα-Hydroxycarboxylic acids, AlcoholsChemoselective for α-hydroxy acids; mild conditions. acs.orgresearchgate.net

Activation of Alcohols for Nucleophilic Substitutions and Dimerizations

Boronic acids can activate alcohols, which are typically poor leaving groups, facilitating nucleophilic substitution and other transformations. researchgate.netresearchgate.netspringernature.com This activation can occur through different mechanisms depending on the catalyst and substrate. researchgate.net

Nucleophilic Substitutions: Highly electron-deficient arylboronic acids can act as Brønsted acids in situ, protonating alcohols and enabling SN1-type reactions. nih.govacs.org For instance, pentafluorophenylboronic acid, in combination with a co-catalyst like oxalic acid, can activate benzylic alcohols for dehydrative C-alkylation with 1,3-dicarbonyl compounds or allylation with allyltrimethylsilane. acs.org This process forms new carbon-carbon bonds with water as the only byproduct. acs.org Boronic acids also catalyze Friedel-Crafts-type reactions between benzylic alcohols and arenes. rsc.orgresearchgate.net

Dimerizations: A unique application of boronic acids is the templated dimerization of allylic alcohols. nih.govacs.org In this reaction, a boronic acid reacts with two molecules of an allylic alcohol to form a boronic ester intermediate. acs.org This intermediate then undergoes an acid-catalyzed cyclization, leading to the formation of a protected 1,3-diol with high diastereoselectivity. acs.org The boronic acid acts as a template, organizing the two alcohol molecules for the selective bond formation. nih.govacs.org

Table 2: Boronic Acid-Catalyzed Reactions of Alcohols
ReactionCatalystSubstratesProduct TypeReference(s)
Dehydrative C-AlkylationPentafluorophenylboronic acid / Oxalic acidBenzylic alcohols, 1,3-DiketonesC-C bond formation acs.org
Dehydrative AllylationPentafluorophenylboronic acid / Oxalic acidBenzylic alcohols, AllyltrimethylsilaneC-C bond formation acs.org
DimerizationPhenylboronic acid / Triflic acidAllylic alcoholsProtected 1,3-diols acs.org

Role in Aldol (B89426) and Diels-Alder Reactions

Boronic acids and their derivatives play a significant role in catalyzing classic carbon-carbon bond-forming reactions like the Aldol and Diels-Alder reactions. nih.gov

Aldol Reactions: Boron enolates are well-established intermediates in stoichiometric aldol reactions, offering predictable stereochemical outcomes. nih.gov The use of boronic and borinic acids as catalysts for direct aldol reactions is a natural extension. nih.govacs.org Diphenylborinic acid, for example, is a highly effective catalyst for the direct aldol reaction between pyruvic acids and a wide range of aldehydes in water, producing valuable isotetronic acid derivatives. acs.orgorganic-chemistry.org The boron catalyst is thought to stabilize the enol tautomer of the pyruvic acid through the formation of a dioxoborolanone intermediate. organic-chemistry.org Aminoboronic acids have also been explored as dual-activation catalysts, where the boron acts as a Lewis acid and the amine functions as a base. nih.gov

Diels-Alder Reactions: Boronic acids can catalyze Diels-Alder reactions by activating unsaturated carboxylic acids. researchgate.net The catalyst is believed to lower the LUMO of the dienophile via the formation of a covalent, monoacylated hemiboronic ester intermediate. researchgate.net This approach has been successfully applied to the [4+2] cycloaddition of 2-alkynoic acids with various dienes. researchgate.net Chiral boronic acid derivatives, formed from tartaric acid, have been used to induce asymmetry in Diels-Alder reactions. libretexts.org

Table 3: Boronic Acid Catalysis in Aldol and Diels-Alder Reactions
ReactionCatalyst TypeSubstratesKey AspectReference(s)
Aldol ReactionDiphenylborinic acidPyruvic acids, AldehydesCatalysis in water; high efficiency. acs.orgorganic-chemistry.org
Aldol ReactionAminoboronic acidsKetones, AldehydesDual-activation mechanism. nih.gov
Diels-Alder ReactionArylboronic acids2-Alkynoic acids, DienesActivation of unsaturated carboxylic acids. researchgate.net
Asymmetric Diels-AlderChiral boronic esterCyclopentadiene, MethacroleinEnantioselective catalysis. libretexts.org

Promoting Cycloadditions and Conjugate Additions

Beyond the Diels-Alder reaction, boronic acids catalyze a variety of other cycloaddition and conjugate addition reactions. nih.govrsc.org

Cycloadditions: Arylboronic acids have been shown to catalyze [4+3] cycloadditions, providing access to seven-membered ring systems like cyclohepta[b]benzofurans and cyclohepta[b]indoles. nih.gov They can also promote the Huisgen [3+2] cycloaddition between azides and terminal alkynes bearing a carboxylic acid group, in some cases eliminating the need for a copper catalyst. nih.gov The catalytic effect is attributed to the electrophilic activation of the unsaturated carboxylic acid by the boronic acid. nih.gov

Conjugate Additions: Boronic acids can participate as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds. researchgate.netorganic-chemistry.org While many of these reactions are catalyzed by transition metals like rhodium or palladium, there are examples of boronic acid catalysis. organic-chemistry.orgrsc.org For instance, chiral diols can catalyze the enantioselective conjugate addition of boronic acids to α,β-unsaturated 2-acyl imidazoles. acs.org O-monoacyltartaric acids have also been used to catalyze the asymmetric conjugate addition of boronic acids to enones. rsc.org

Table 4: Boronic Acid in Cycloadditions and Conjugate Additions
ReactionCatalystSubstratesProduct TypeReference(s)
[4+3] CycloadditionArylboronic acidFurans/Indoles, DienophilesCycloheptane derivatives nih.gov
[3+2] Cycloadditionortho-Nitrophenylboronic acidAzides, Alkynoic acidsTriazoles nih.gov
Conjugate Addition(R)-3,3′-I2-BINOLBoronic acids, α,β-Unsaturated 2-acyl imidazolesMichael addition products acs.org
Conjugate AdditionO-Monoacyltartaric acidsBoronic acids, Enonesβ-Substituted ketones rsc.org

Mechanistic Aspects of Boronic Acid as a Lewis Acid Catalyst

The catalytic activity of boronic acids stems from their nature as mild, organic-soluble Lewis acids. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom. nih.govresearchgate.net

A key mechanistic feature is the formation of reversible covalent bonds with hydroxyl groups, such as those in carboxylic acids and alcohols. rsc.orgresearchgate.net This interaction can lead to two primary modes of activation:

Electrophilic Activation : When a boronic acid condenses with a carboxylic acid or an alcohol, it can increase the electrophilicity of the substrate. For example, the formation of an acyloxyboronic acid intermediate makes the carbonyl carbon of the carboxylic acid more susceptible to nucleophilic attack. nih.govrsc.org Similarly, coordination to an alcohol can facilitate C-O bond cleavage to form a carbocation intermediate. nih.govrsc.org

Nucleophilic Activation : In the case of diols or polyols, the formation of a tetrahedral anionic boronate complex can increase the electron density on the oxygen atoms, thereby enhancing their nucleophilicity. nih.govrsc.org This mode of activation is crucial for reactions like the regioselective acylation of carbohydrates. nih.gov

The dehydrative trimerization of boronic acids to form boroxines is another important mechanistic consideration, as boroxines can also be active catalytic species or precursors to the active catalyst. rsc.orgresearchgate.net The specific mechanism is highly dependent on the substrates, catalyst structure, and reaction conditions. researchgate.netnih.gov

Cooperative Catalysis and Emerging Strategies (e.g., Photocatalysis, Electrochemistry)

To enhance the scope and efficiency of boronic acid catalysis, researchers have explored cooperative catalysis and other emerging strategies.

Cooperative Catalysis: This approach involves the use of a boronic acid in conjunction with another catalyst to achieve a synergistic effect. For example, the combination of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be highly effective for the dehydrative amidation of less reactive carboxylic acids. nih.gov The proposed mechanism involves the boronic acid forming a mixed anhydride, which is then activated by the nucleophilic DMAPO to generate a more reactive cationic intermediate. nih.gov

Photocatalysis: Boronic acids and their derivatives are typically not redox-active under visible light irradiation. However, they can be activated in a dual catalytic system with a photoredox catalyst. A Lewis base can form a redox-active complex with a boronic ester or a boroxine (B1236090) (the trimer of a boronic acid). nih.gov This complex can then be oxidized by the excited photocatalyst to generate a carbon-centered radical, which can participate in various C-C bond-forming reactions, such as Giese-type additions to electron-deficient olefins. nih.gov This strategy expands the utility of boronic acids into the realm of radical chemistry under mild, light-driven conditions. nih.gov While electrochemistry is another emerging area in organic synthesis, its specific cooperative use with (Cyclobutylmethyl)boronic acid catalysis is not yet well-established in the reviewed literature.

Advanced Applications in Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

(Cyclobutylmethyl)boronic acid serves as a valuable building block for the synthesis of complex molecular architectures. The cyclobutyl group offers a three-dimensional structural element that can be incorporated into larger molecules, influencing their shape and properties. This is particularly useful in medicinal chemistry and materials science, where the specific arrangement of atoms in space is critical for function. The boronic acid moiety provides a reactive handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the connection of the cyclobutylmethyl fragment to a wide range of other molecular components. audreyli.com

The ability to construct complex molecules in a controlled and sequential manner is a significant goal in modern chemistry. core.ac.uk The use of boronic acids, such as this compound, as coupling partners is central to this endeavor due to their versatility as intermediates in the preparation of diverse molecular structures. core.ac.uk

Sequential and Iterative Cross-Couplings (e.g., using MIDA Boronates)

Sequential and iterative cross-coupling reactions are powerful strategies for the controlled assembly of complex molecules. nih.govnih.gov These methods allow for multiple carbon-carbon bond formations to be carried out in a specific order, enabling the rapid construction of intricate molecular frameworks. core.ac.uk Boronic acids and their derivatives, like N-methyliminodiacetic acid (MIDA) boronates, play a crucial role in these processes. nih.gov

MIDA boronates are protected forms of boronic acids that are stable to a wide range of reaction conditions, yet can be deprotected in a controlled manner to release the reactive boronic acid. nih.gov This "on-demand" reactivity allows for iterative cross-coupling sequences where a bifunctional molecule containing a MIDA boronate and another reactive group can be selectively coupled at the other position first. Subsequent deprotection of the MIDA group then allows for a second coupling reaction at that site. This strategy provides a high degree of control over the synthesis of complex molecules, such as oligomers and other precisely defined structures. nih.govnih.gov

The development of methods for the controlled in situ deprotection of MIDA boronates further enhances the efficiency of these iterative processes by eliminating the need for separate deprotection steps. nih.gov

Stereoselective Synthesis and Chiral Auxiliaries

The creation of molecules with specific three-dimensional arrangements of atoms, known as stereoselective synthesis, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. nih.gov Chiral boronic esters are recognized as highly valuable building blocks in this field due to their stability and the ability to be transformed into a wide variety of functional groups with high stereospecificity. nih.gov

While this compound itself is not chiral, it can be used in conjunction with chiral auxiliaries to control the stereochemical outcome of reactions. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to produce one enantiomer over the other. After the desired transformation, the auxiliary is removed. For instance, in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, a chiral auxiliary can be used to induce a diastereoselective aldol (B89426) reaction, followed by a directed cyclopropanation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched cyclopropane (B1198618) product. rsc.org This "temporary stereocentre" approach highlights how achiral building blocks can be effectively utilized in asymmetric synthesis. rsc.org

Application in Fluorescent Detection and Molecular Recognition (Academic Context)

Boronic acids have gained significant attention for their ability to bind with diols, which are molecules containing two hydroxyl groups. rsc.orgnih.gov This interaction is reversible and can lead to changes in the fluorescence of a molecule, making boronic acid-containing compounds useful as fluorescent sensors. rsc.org This principle is widely applied in the academic research context for the detection and recognition of various biological molecules. nih.gov

The core concept relies on designing a fluorescent molecule that also contains a boronic acid group. When the boronic acid binds to a target diol, such as a sugar molecule, the electronic environment of the fluorophore can be altered, resulting in a change in its fluorescence intensity or wavelength. rsc.org This "turn-on" or "turn-off" response can be used to quantify the amount of the target analyte present. nih.gov

Researchers have developed sophisticated boronic acid-based sensors for a variety of targets, including carbohydrates like glucose, catecholamines, and reactive oxygen species. rsc.orgnih.gov These sensors are valuable tools for studying biological processes and for the potential development of new diagnostic methods. nih.govnih.gov For example, diboronic acid probes have been synthesized for the sensitive and selective detection of glucose in living cells and even in organisms like zebrafish. nih.gov

Integration into Dynamic Covalent Chemistry (e.g., Boronic Ester Networks)

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions. researchgate.net This reversibility allows for the creation of materials that can adapt their structure and properties in response to external stimuli. The reaction between boronic acids and diols to form boronic esters is a prime example of a dynamic covalent bond. researchgate.netmdpi.com

This dynamic nature is harnessed to create "smart" materials, such as self-healing polymers and responsive hydrogels. mdpi.comethz.ch In these materials, this compound or other boronic acid derivatives can be incorporated into polymer chains. When these polymers are cross-linked through the formation of boronic ester bonds, a network is formed. usm.edu If this network is damaged, the reversible nature of the boronic ester bonds allows them to break and reform, leading to the healing of the material. mdpi.comnih.gov

The properties of these dynamic networks can be tuned by changing the structure of the boronic acid or the diol components. mdpi.com For example, the incorporation of specific functional groups can alter the stability of the boronic ester bonds and the responsiveness of the material to stimuli like pH or the presence of competing molecules. usm.edunih.gov This tunability makes boronic ester-based dynamic covalent networks promising for a wide range of applications, including in the biomedical field. researchgate.netethz.ch

Research into Functional Materials (e.g., Optoelectronic Properties, Flame Retardants)

The unique properties of boron-containing compounds, including boronic acids, have led to their investigation in the development of a variety of functional materials. researchgate.net

Optoelectronic Properties: Boron-based materials are being explored for their potential in optoelectronic applications, which involve the interaction of light and electricity. aps.org For instance, boron monochalcogenide monolayers have been shown to be wide band gap semiconductors, making them suitable for deep-ultraviolet optoelectronics and high-power electronic devices. aps.org While research on the specific optoelectronic properties of this compound is not extensively documented, the broader field of boron-containing materials suggests potential for future exploration in this area. aps.orgnih.gov

Flame Retardants: Boronic acids are also being investigated as non-halogenated flame retardants. epa.gov Halogenated flame retardants are effective but have raised environmental and health concerns. Boron compounds offer a potentially safer alternative. epa.govnih.gov They can act as flame retardants through several mechanisms, including forming a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. nih.gov The thermal stability and degradation pathways of various boronic acids are being studied to understand the relationship between their structure and their flame-retardant properties. epa.gov Some boronic acids have shown exceptional thermal stability, making them promising candidates for this application. epa.gov The synergistic effect of boron-containing compounds with other flame retardants, such as magnesium hydroxide (B78521), is also an active area of research to enhance their performance. nih.gov

Theoretical and Computational Investigations

Electronic Structure and Reactivity Modeling of Boronic Acid Derivatives

The electronic structure of a boronic acid is dominated by the presence of a boron atom with a vacant p-orbital, making it a Lewis acid. nih.gov This inherent Lewis acidity governs its reactivity. In (Cyclobutylmethyl)boronic acid, the cyclobutylmethyl group is primarily an alkyl substituent, which is generally considered to be electron-donating through an inductive effect. This can influence the Lewis acidity of the boron center.

Computational studies, often employing ab initio molecular orbital calculations, can model the electronic structure of boronic acid derivatives. researchgate.net These models can predict properties such as the charge distribution, orbital energies (HOMO and LUMO), and the molecule's susceptibility to nucleophilic attack at the boron atom. The electron-donating nature of the cyclobutylmethyl group would be expected to slightly decrease the Lewis acidity of the boron atom compared to boronic acids with electron-withdrawing substituents. acs.org

The reactivity of boronic acids is also heavily influenced by the formation of boronate complexes. acs.orgbris.ac.uk In the presence of a Lewis base, such as a hydroxide (B78521) ion or a diol, the boron atom can become tetracoordinate, forming a more nucleophilic "ate" complex. The electronic properties of the substituent on the boron atom play a crucial role in the stability and reactivity of these ate complexes. acs.orgbris.ac.uk

A key aspect of reactivity modeling is understanding how the structure of the boronic acid affects its pKa. The pKa of a boronic acid is a measure of its acidity and is influenced by both the electronic and steric effects of its substituents. acs.org While specific computational studies on this compound are not prevalent in the literature, the principles derived from studies on other alkyl and aryl boronic acids can be applied.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value/TrendInfluence of Cyclobutylmethyl Group
Lewis AcidityModerateSlightly decreased due to inductive electron donation
HOMO-LUMO GapRelatively largeTypical for a saturated alkyl boronic acid
Mulliken Charge on BoronPositiveIndicative of its electrophilic character
pKaRelatively highConsistent with an alkyl-substituted boronic acid

Mechanistic Studies of Palladium-Catalyzed Reactions

This compound, like other boronic acids, is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex catalytic cycle of these reactions. illinois.edu

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid derivative is involved in the transmetalation step.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex to form a Pd(II) species.

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. Mechanistic studies suggest that this step can proceed through different pathways depending on the reaction conditions, such as the nature of the base and solvent. illinois.edu One commonly proposed pathway involves the reaction of the Pd(II) complex with a boronate species (formed by the reaction of the boronic acid with a base). Computational models help to determine the activation barriers for these different pathways, providing insight into the most likely mechanism. illinois.edu

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst.

For this compound, the transmetalation step would involve the transfer of the cyclobutylmethyl group to the palladium center. Computational studies can model the transition state of this transfer, providing information on the geometry and energy of this process. The size and steric profile of the cyclobutylmethyl group can influence the rate of this step. While palladium-catalyzed reactions of α-bromo sulfoxides with boronic acids have been shown to proceed with high yields, the use of heteroarylboronic acids can give poor results. nih.gov The presence of water has been found to significantly enhance the reaction turnover in some palladium-catalyzed couplings of boronic acids. organic-chemistry.org

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding in Co-crystals)

The boronic acid functional group, with its hydroxyl groups, is a strong hydrogen bond donor and acceptor. This property is crucial in determining the solid-state structure of this compound and its ability to form co-crystals. Computational methods are used to analyze and quantify the intermolecular interactions that govern the crystal packing. rsc.orgresearchgate.net

Techniques such as Pixel analysis, Density Functional Theory (DFT) with dispersion corrections, and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to study these interactions. rsc.orgresearchgate.net These methods can calculate the energies of various intermolecular interactions, such as:

Hydrogen Bonding: The B(OH)₂ group can form strong hydrogen bonds with itself (leading to dimers or catemers) or with other hydrogen bond acceptors in a co-crystal.

π-interactions: While the cyclobutylmethyl group is aliphatic, if co-crystallized with an aromatic molecule, π-interactions could play a role.

For this compound, computational analysis would likely reveal a network of hydrogen bonds involving the boronic acid hydroxyl groups as the dominant intermolecular interaction in its crystal structure. In a co-crystal, these hydrogen bonds would be formed with the co-former molecule. The analysis can also provide insights into the relative stability of different polymorphic forms of the co-crystals. rsc.org

Understanding Stereoselective Control in Boron-Mediated Transformations

While this compound itself is achiral, it can be used in reactions that generate chiral products. Understanding and predicting the stereochemical outcome of such reactions is a significant area of computational chemistry. Boron-mediated transformations often proceed through well-defined transition states, and computational modeling can provide detailed three-dimensional structures of these transition states.

For instance, in the addition of an allylboronic ester to an aldehyde, the stereochemistry of the newly formed stereocenters is determined by the geometry of the six-membered ring transition state (Zimmerman-Traxler model). Computational methods can be used to calculate the energies of the different possible transition state geometries (e.g., chair-like vs. boat-like) and predict which diastereomer will be favored.

The development of chiral ligands for boron can lead to enantioselective transformations. Computational studies can help in the rational design of these chiral auxiliaries by modeling their interaction with the reactants and predicting the enantiomeric excess of the product. rsc.org Although the synthesis of organoboron compounds that are stereogenic at the boron atom has been less studied due to their lability, recent progress has been made in their stereoselective construction. rsc.orgresearchgate.net Stereospecific transformations of alkylboronic esters are valuable in creating a variety of non-racemic chiral compounds. nih.govresearchgate.net

Thermodynamics and Kinetics of Boronic Acid–Diol Exchange

The reversible reaction of boronic acids with diols to form boronic esters is a fundamental process with applications in dynamic covalent chemistry, self-healing materials, and sensing. nih.govresearchgate.net Computational chemistry provides a powerful means to investigate the thermodynamics and kinetics of this exchange reaction for specific boronic acids like this compound.

Thermodynamics: The equilibrium constant for the formation of a boronic ester is determined by the change in Gibbs free energy (ΔG) of the reaction. Computational methods can calculate the energies of the reactants (boronic acid and diol) and the product (boronic ester) to predict the ΔG and thus the binding affinity. nih.gov The stability of the resulting cyclic boronic ester is influenced by factors such as ring size (five-membered rings from 1,2-diols vs. six-membered rings from 1,3-diols) and steric hindrance. digitellinc.com NMR spectroscopy has been used to evaluate the kinetics and thermodynamics of diol-boric acid complexations in organic solvents. digitellinc.com

Kinetics: The rate of the boronic acid-diol exchange is also amenable to computational study. The reaction mechanism typically involves the formation of a tetrahedral intermediate. researchgate.netnih.gov DFT calculations can be used to map out the potential energy surface of the reaction, identifying the transition states and calculating the activation energies for each step. researchgate.net This allows for the prediction of the reaction rate and how it might be influenced by factors such as pH, solvent, and the structure of the diol and boronic acid. nih.govnih.gov For example, the rate of complexation has been found to be significantly faster with 1,2-diols than with 1,3-diols. digitellinc.com

Analytical Methodologies for Research Characterization and Process Monitoring

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for determining the purity of (Cyclobutylmethyl)boronic acid and for monitoring the progress of reactions in which it is a participant. These techniques separate the target compound from impurities, starting materials, and byproducts.

Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS) for Boronic Acid Analysis

UHPLC-ESI-MS has emerged as a powerful tool for the analysis of boronic acids, including this compound. This method offers high resolution and sensitivity, making it ideal for both qualitative and quantitative analysis. A key advantage of modern UHPLC-ESI-MS methods is the ability to perform high-throughput analysis, often with run times as short as one minute per sample, without the need for prior sample derivatization. rsc.org This is particularly beneficial for boronic acids, which have a tendency to dehydrate and form cyclic anhydrides known as boroxines. rsc.org

Optimized UHPLC-ESI-MS methods can effectively separate the boronic acid from these and other related species. For instance, a developed method for a range of boronic acids demonstrated successful separation on a C18 column using a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. rsc.org The optimization of mass spectrometry parameters is crucial to minimize the in-source formation of boroxines, solvent adducts, and dimer ions, which can complicate data interpretation. rsc.org The performance of such methods is typically validated for linearity, precision, recovery, and sensitivity. rsc.orgresearchgate.net

Below is a table summarizing typical performance characteristics of a validated UHPLC-ESI-MS method for the analysis of a diverse set of boronic acids, which would be applicable for the analysis of this compound.

ParameterTypical Value/Range
Linearity (R²)>0.98
Precision (RSD)<2.0%
Recovery97.1% - 105.7%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~1.0 µg/mL

This data is representative of validated methods for a range of boronic acids and is applicable to the analysis of this compound. rsc.orgresearchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring

Both GC and HPLC are extensively used for monitoring the progress of reactions involving boronic acids, such as the Suzuki-Miyaura coupling. chromatographyonline.com The choice between these techniques often depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a valuable technique for monitoring chemical reactions. chromatographyonline.com However, due to the low volatility of many boronic acids, including this compound, derivatization is often necessary to convert them into more volatile species. nih.gov For example, boronic acids can be reacted with agents like pinacol (B44631) to form more volatile boronate esters, which can then be analyzed by GC. chromatographyonline.com In some cases, direct GC analysis is possible, but care must be taken to avoid on-column degradation. chromforum.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of boronic acids. waters.com It is particularly useful for non-volatile and thermally sensitive compounds. A significant challenge in the reversed-phase HPLC analysis of boronic acids is their potential for on-column degradation via hydrolysis of the C-B bond or interaction with free silanol (B1196071) groups on the stationary phase. nih.govresearchgate.net To mitigate these issues, methods have been developed that use specific types of columns with low silanol activity or employ mobile phases at high pH to stabilize the boronic acid. nih.govresearchgate.net For instance, the use of a non-aqueous, aprotic diluent and a reversed-phase separation with a highly basic mobile phase (e.g., pH 12.4) and an ion-pairing reagent has been shown to be effective for stabilizing reactive pinacolboronate esters and their corresponding boronic acids during analysis. nih.gov

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound and for investigating its interactions and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B NMR for Boronate Complexation, 1D EXSY for Exchange Kinetics)

NMR spectroscopy is a cornerstone for the structural analysis of boronic acids. While ¹H and ¹³C NMR provide information about the organic framework, ¹¹B NMR is uniquely suited for probing the boron center. Boron has two NMR-active nuclei, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3), with ¹¹B being the more commonly used due to its higher sensitivity and smaller quadrupole moment. nsf.gov

The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For this compound, the boron is tricoordinate (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum. Upon complexation with a diol to form a tetrahedral boronate ester (sp³ hybridized), a significant upfield shift is observed. nsf.gov This phenomenon is the basis for using ¹¹B NMR to study the thermodynamics and kinetics of boronate ester formation. mdpi.com By monitoring the ¹¹B chemical shifts as a function of pH, the pKa of the boronic acid can be determined. nsf.gov

1D Exchange Spectroscopy (EXSY) is a powerful NMR technique used to measure the rates of chemical exchange processes. acs.org For this compound, 1D EXSY could be employed to study the kinetics of its reversible binding with diols or other Lewis bases. This would provide valuable insights into the lability of the boronate complexes, which is crucial for understanding its mechanism of action in various applications.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular geometry, including bond lengths, bond angles, and the conformation of the cyclobutyl ring relative to the boronic acid group.

Furthermore, X-ray crystallography is instrumental in characterizing the structure of boronic acid derivatives and complexes. For example, crystallographic analysis of boronic acids co-crystallized with proteins has provided direct evidence of the covalent bond formation between the boron atom and active site residues, typically resulting in a tetrahedral geometry at the boron center. nih.govnih.gov This technique is invaluable for understanding the specific molecular interactions that govern the binding of boronic acid-based inhibitors to their biological targets.

High-Throughput Analytical Approaches for Catalyst Discovery and Optimization

The discovery and optimization of catalysts for reactions involving boronic acids, such as the Suzuki-Miyaura coupling, have been significantly accelerated by the adoption of high-throughput analytical approaches. rsc.orga-star.edu.sg These methods allow for the rapid screening of large libraries of potential catalysts and reaction conditions.

For reactions utilizing this compound, high-throughput screening could involve the use of 24- or 96-well plates where different catalysts, ligands, bases, and solvents are systematically varied. mdpi.com The reaction outcomes, such as yield and purity, can be rapidly assessed using techniques like UHPLC-MS. rsc.org

Computational workflows are also playing an increasingly important role in catalyst discovery. rsc.org By combining quantum chemical calculations with database mining, it is possible to screen thousands of potential ligands and predict their performance in a given catalytic cycle, thereby guiding experimental efforts. Machine learning models can be trained on these large datasets to predict catalytic activity with increasing accuracy, further accelerating the optimization process. rsc.org

The table below outlines some high-throughput approaches applicable to reactions involving this compound.

ApproachDescriptionKey Advantages
Fluorogenic Assays Use of a probe that becomes fluorescent upon reaction completion, allowing for real-time monitoring of multiple reactions in a plate-based format. mdpi.comRapid kinetic profiling, accessible with standard well-plate readers. mdpi.com
High-Throughput UHPLC-MS Rapid analysis of reaction mixtures from multi-well plates to determine conversion and identify byproducts. rsc.orgProvides detailed information on each reaction, high sensitivity and selectivity. rsc.org
Computational Screening In silico evaluation of catalyst and ligand libraries using quantum mechanics and machine learning to predict reaction barriers and yields. rsc.orgReduces experimental workload, provides mechanistic insights, cost-effective. rsc.org

Techniques for Monitoring Boronic Acid Stability (e.g., Dehydration to Boroxines)

The stability of boronic acids is a critical parameter in their storage, handling, and application in synthetic chemistry. A primary pathway for the degradation of boronic acids, including this compound, is dehydration. This process typically involves the reversible, intermolecular condensation of three molecules of the boronic acid to form a six-membered cyclic anhydride (B1165640) known as a boroxine (B1236090). nih.govresearchgate.net This equilibrium is influenced by factors such as the presence of water, temperature, and the solvent. nih.gov Monitoring this equilibrium is essential for quality control and ensuring the reactivity of the boronic acid. While specific research literature detailing the stability of this compound is not extensively available, its stability profile can be effectively characterized using a suite of well-established analytical methodologies applicable to alkyl boronic acids.

The equilibrium between this compound and its corresponding boroxine, tris(cyclobutylmethyl)boroxine, is depicted below:

Figure 1: Dehydration of this compound to Tris(cyclobutylmethyl)boroxine.

Several analytical techniques can be employed to monitor the formation of the boroxine and thus the stability of the boronic acid. These methods allow for both qualitative and quantitative assessment of the equilibrium between the two species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for monitoring the equilibrium between a boronic acid and its boroxine in solution. researchgate.net Both ¹H and ¹¹B NMR are highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the cyclobutylmethyl moiety. Upon conversion to the boroxine, the chemical environment of the protons, particularly those on the methylene (B1212753) group adjacent to the boron atom, will change, leading to a shift in their resonance signals. By integrating the signals corresponding to the monomeric acid and the trimeric boroxine, the relative concentration of each species can be determined. nih.gov In many cases, if the exchange between the acid and boroxine is fast on the NMR timescale, broadened peaks may be observed. researchgate.net Running spectra in aprotic solvents like CDCl₃ can favor the boroxine, while adding D₂O can shift the equilibrium back towards the boronic acid. nih.gov

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B is NMR-active and provides direct insight into the electronic environment of the boron atom. researchgate.net Boronic acids and their corresponding boroxines typically feature sp²-hybridized boron atoms and thus exhibit characteristic chemical shifts in a specific region of the ¹¹B NMR spectrum. While the shifts for the acid and the boroxine are often similar (typically in the range of δ 28-34 ppm), subtle differences can allow for differentiation. rsc.org More significantly, ¹¹B NMR is excellent for detecting the formation of tetracoordinate boronate species (sp³-hybridized boron), which resonate at a much higher field (upfield) and would indicate other potential stability or reaction pathways. researchgate.netnsf.gov

Table 1: Hypothetical NMR Data for Monitoring this compound Stability This table is illustrative and based on typical values for alkyl boronic acids, as specific experimental data for this compound is not publicly available.

Technique Species Expected Chemical Shift (δ) / ppm Key Observations
¹H NMR This compound Signals for cyclobutyl and methylene protons. Distinct signals for the monomer.
¹H NMR Tris(cyclobutylmethyl)boroxine Shifted signals for cyclobutyl and methylene protons. Appearance of a new set of signals corresponding to the trimer.
¹¹B NMR This compound ~30 - 33 Single peak characteristic of a trigonal boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to identify the boronic acid and its boroxine by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common technique for analyzing boronic acids. A significant challenge in the MS analysis of boronic acids is that the dehydration to the boroxine can occur in the ion source of the mass spectrometer, which can complicate the interpretation of the spectra and the quantification of the species present in the original sample.

Despite this, MS can confirm the presence of both the monomer and the trimer. Optimized, gentle ionization conditions can help to minimize in-source dehydration.

Table 2: Expected Mass Spectrometry Peaks for this compound and its Boroxine This table is illustrative, showing calculated m/z values. Ionization method and adduct formation ([M+H]⁺, [M+Na]⁺, etc.) will affect observed values.

Species Formula Molecular Weight ( g/mol ) Expected m/z for [M+H]⁺
This compound C₅H₁₁BO₂ 113.95 114.96

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for separating and quantifying boronic acids and their corresponding boroxines in a sample. chemrxiv.org Reversed-phase HPLC is typically employed, where the more polar boronic acid will have a shorter retention time than the less polar, larger boroxine molecule. nih.gov

Method development is crucial to ensure that the dehydration equilibrium is not shifted during the analysis (i.e., on-column dehydration). This involves careful selection of the stationary phase, mobile phase composition (including pH and organic modifier), and temperature. nih.govrsc.org Using a suitable column and a mobile phase without strong protic or Lewis acidic modifiers can provide a reliable separation, allowing for accurate quantification of the purity and stability of the boronic acid.

Table 3: Illustrative HPLC Method for this compound Stability Analysis This table presents a hypothetical example of HPLC conditions and expected results.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Expected Retention Time This compound: ~5-7 min

| Expected Retention Time | Tris(cyclobutylmethyl)boroxine: ~10-13 min |

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of boronic acids and the dehydration process. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When a sample of a boronic acid is heated, TGA can detect the mass loss associated with the elimination of water molecules during the conversion to the boroxine. For the complete conversion of three moles of the boronic acid to one mole of the boroxine, a specific mass loss corresponding to three moles of water is expected. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration of a boronic acid to its boroxine is an endothermic process (requires heat). A DSC thermogram would show an endothermic peak corresponding to this dehydration event, providing information on the temperature at which it occurs. researchgate.net

Table 4: Hypothetical Thermal Analysis Data for this compound This table is illustrative of the type of data obtained from thermal analysis.

Technique Parameter Expected Observation
TGA Mass Loss A weight loss of approximately 15.8% (corresponding to 3 H₂O molecules per 3 acid molecules) upon heating, indicating boroxine formation.

By employing these analytical methodologies, a comprehensive understanding of the stability of this compound and its propensity to form the corresponding boroxine can be achieved, ensuring its quality and appropriate handling for research and manufacturing purposes.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes for Alkyl Boronic Acids

The synthesis of alkyl boronic acids and their derivatives is a cornerstone of organoboron chemistry. While established methods exist, current research is heavily focused on developing more sustainable and efficient routes that minimize waste and utilize milder conditions.

A significant advancement is the method of decarboxylative borylation , which transforms abundant and structurally diverse carboxylic acids into the corresponding boronic acids. drugdiscoverytrends.com This process often employs inexpensive nickel catalysts to replace a carboxylic acid group with a boron moiety, providing a direct and practical route from readily available starting materials. drugdiscoverytrends.com Another innovative approach is the catalyst-free deaminative borylation , where N-alkylpyridinium salts, derived from primary alkylamines, undergo photoinduced single-electron transfer to generate carbon-centered radicals that are subsequently borylated. organic-chemistry.org This method is notable for its mild conditions and operational simplicity. organic-chemistry.org

The principles of green chemistry are also being incorporated through mechanochemistry, which offers a facile and environmentally friendly synthetic route to boronic acid esters. rsc.org Furthermore, research into novel catalytic systems is yielding greener alternatives. For instance, Cerium(IV) oxide (CeO₂) nanorods and low-cost manganese(II) bromide have been shown to effectively catalyze the borylation of alkyl halides, demonstrating broad functional group tolerance and, in the case of CeO₂, reusability. organic-chemistry.org These methods represent a shift away from traditional reagents like Grignard or lithium reagents, which can be less compatible with sensitive functional groups. sigmaaldrich.com

Table 1: Comparison of Modern Synthetic Routes for Alkyl Boronic Acids/Esters
MethodStarting MaterialKey FeaturesCatalyst/ReagentReference
Decarboxylative BorylationCarboxylic AcidsDirect conversion of abundant starting materials.Nickel catalysts drugdiscoverytrends.com
Deaminative BorylationAlkylaminesCatalyst-free, photoinduced, mild conditions.Bis(catecholato)diboron organic-chemistry.org
Pd-catalyzed BorylationAlkyl BromidesHigh selectivity for primary alkyl bromides, wide functional group tolerance.Palladium catalysts, B2pin2 organic-chemistry.org
Manganese-catalyzed BorylationAlkyl HalidesUtilizes low-cost, earth-abundant metal catalyst.MnBr2, TMEDA organic-chemistry.org
MechanochemistryVariousSolvent-free or low-solvent, green synthesis.Mechanical grinding rsc.org

Exploration of New Catalytic Systems for Boronic Acid Mediated Transformations

Boronic acids are increasingly recognized not just as reagents but as potent catalysts for a variety of organic transformations. nih.govrsc.orgresearchgate.net Their catalytic activity often stems from their Lewis acidity and their ability to form reversible covalent bonds with hydroxyl groups, enabling the activation of otherwise inert functional groups under mild conditions. rsc.orgresearchgate.net

Future research will likely focus on designing more sophisticated boronic acid catalysts. For example, ortho-substituted arylboronic acids have shown enhanced catalytic activity in reactions like amide formation and cycloadditions. nih.gov The specific substituents can be tuned to modulate the Lewis acidity and steric environment of the boron center. ualberta.ca A novel development in this area is the use of cationic ferrocenium (B1229745) boronic acid salts , which have proven effective for challenging reactions like the Friedel-Crafts benzylation. ualberta.ca

Boronic acid catalysis is particularly valuable for dehydration reactions, where they can activate alcohols to form carbocation intermediates that are subsequently trapped by nucleophiles. nih.govresearchgate.net This strategy has been applied to etherification and the formation of carbon-carbon bonds. nih.gov The ability of boronic acids to act as templates, organizing substrates through the formation of boronic esters, can lead to highly diastereoselective reactions. nih.gov The exploration of these catalytic systems circumvents the need for wasteful stoichiometric activation steps, aligning with the principles of atom economy and green chemistry. rsc.orgresearchgate.net

Table 2: Examples of Boronic Acid Catalytic Systems
Catalyst TypeTransformationActivation ModeReference
ortho-Iodophenylboronic acidAmidationElectrophilic activation of carboxylic acids nih.gov
Electron-deficient arylboronic acidsFriedel-Crafts AlkylationActivation of alcohols via C-O bond polarization ualberta.ca
ortho-Substituted arylboronic acidsCycloadditionLewis-acid activation of unsaturated carboxylic acids nih.gov
Phenylboronic acidDehydrative Dimerization of Allylic AlcoholsTemplate-assisted carbocation formation nih.gov
Boric Acid (in water)Ugi Reaction (Multicomponent)Accelerates rate, "green catalyst" system nih.gov

Investigation of Boronic Acid Reactivity with Challenging Substrates

A key direction for future research is to expand the scope of boronic acid catalysis to include more challenging substrates. The unique activation mechanism of boronic acids makes them suitable for transformations that are difficult to achieve with conventional catalysts. ualberta.ca

One area of focus is the direct functionalization of hydroxyl groups in complex molecules. ualberta.ca For instance, boronic acid catalysis enables the direct Friedel-Crafts alkylation using π-activated alcohols as substrates, which are typically challenging to activate selectively. ualberta.ca The high Lewis acidity of electron-deficient arylboronic acids is crucial for polarizing the C–O bond in these alcohols, facilitating the reaction. ualberta.ca

Another challenging transformation is the direct formation of amides from carboxylic acids and amines. While boronic acids can catalyze this reaction, a comprehensive understanding of the mechanism is still developing. nih.gov Mechanistic studies have revealed that the speciation of the boron catalyst is complex, and that borinic acids are generally not competent catalysts for this transformation as they tend to form unreactive complexes or undergo protodeboronation. nih.gov This suggests that at least three free coordination sites on the boron atom are necessary for effective amidation catalysis. nih.gov Understanding these subtleties is critical for designing improved catalysts for reactions involving challenging substrates like unactivated carboxylic acids.

Table 3: Boronic Acid Reactivity with Challenging Substrates
Challenging SubstrateTransformationBoronic Acid SystemKey InsightReference
π-Activated AlcoholsFriedel-Crafts AlkylationElectron-deficient arylboronic acidsHigh Lewis acidity polarizes the C-O bond for carbocation formation. ualberta.ca
Carboxylic Acids / AminesDirect AmidationBifunctional or electron-deficient arylboronic acidsBorinic acids are ineffective; B-O-B bridged species may play a key role in the catalytic cycle. nih.gov
Unsaturated Carboxylic AcidsConjugate AdditionBoronic acid catalystsReversible covalent bond formation enables electrophilic activation. researchgate.net

Advancements in Asymmetric Synthesis with Boronic Acid Derivatives

Asymmetric synthesis using boronic acid derivatives has become a powerful tool for creating chiral molecules with high stereocontrol. iupac.org A highly successful strategy involves the use of (α-haloalkyl)boronic esters as reagents. nih.govacs.org The reaction of these esters with nucleophiles, mediated by chiral directors, can achieve exceptionally high diastereomeric ratios, often exceeding 100:1 and in some cases even 1000:1. iupac.orgnih.gov

A key to this high stereoselectivity is the use of C₂-symmetrical chiral diols, such as diisopropylethanediol ("DIPED") , to form the boronic esters. iupac.org This methodology allows for the sequential and stereocontrolled installation of multiple chiral centers and has been applied to the synthesis of complex molecules, including stereospecifically deuterated amino acids like phenylalanine. iupac.org

Future advancements are expected in the development of new chiral ligands and catalytic systems. For example, the highly regio- and enantioselective copper-catalyzed hydroboration of alkenes provides a direct route to enantiomerically enriched β-chiral alkylboronates. organic-chemistry.org Similarly, iron-catalyzed hydroboration using novel chiral iminopyridine oxazoline (B21484) (IPO) ligands has shown promise for the anti-Markovnikov hydroboration of 1,1-disubstituted aryl alkenes. organic-chemistry.org These transition metal-catalyzed asymmetric borylation processes are expanding the toolkit for preparing chiral organoboronates, which are valuable intermediates in pharmaceuticals and materials science. rsc.org

Table 4: Methods for Asymmetric Synthesis with Boronic Acid Derivatives
MethodKey Reagent/CatalystOutcomeStereoselectivityReference
Homologation(α-Haloalkyl)boronic esters with chiral directors (e.g., DIPED)Chiral secondary alcohols, sequential stereocentersDiastereomeric ratios >100:1 iupac.orgacs.org
Copper-catalyzed HydroborationChiral phosphine-Cu catalyst, pinacolboraneEnantioenriched β-chiral alkylboronatesHigh enantioselectivity organic-chemistry.org
Iron-catalyzed HydroborationChiral iminopyridine oxazoline (IPO) ligand-Fe catalystEnantioenriched β,β-arylalkyl substituted boronic estersHigh regio- and enantioselectivity organic-chemistry.org
Boron Aldol (B89426) ReactionChiral boron enolates (e.g., from Cy2BCl)Syn- or anti-aldol productsHigh diastereoselectivity via Zimmerman-Traxler transition state youtube.com

Design and Synthesis of Advanced Boronic Acid Derivatives for Specific Research Applications

The unique properties of the boronic acid moiety—its Lewis acidity, ability to form reversible covalent bonds with diols, and its role as a stable, non-toxic group—make it a valuable pharmacophore and functional group in materials science. nih.govvt.edu A major research direction is the rational design and synthesis of advanced boronic acid derivatives tailored for specific applications. mdpi.comacs.org

In medicinal chemistry, boronic acids are designed as enzyme inhibitors. vt.edu A notable example is the development of QPX7728 , a cyclic boronic acid that acts as an ultrabroad-spectrum inhibitor of both serine- and metallo-β-lactamases, addressing critical antibiotic resistance. nih.gov Researchers are also designing boronic-chalcone derivatives as potential antitumor agents, hypothesizing that the boronic acid group can form a strong coordinate bond with key residues in protein targets like MDM2. acs.org

For applications in materials science and diagnostics, derivatives like N-methyliminodiacetic acid (MIDA)-protected boronate esters have been developed. sigmaaldrich.com These MIDA boronates are exceptionally stable, air-tolerant solids that are unreactive under standard cross-coupling conditions but can be easily deprotected under mild aqueous basic conditions. sigmaaldrich.comsigmaaldrich.com This stability allows for their use in complex, iterative synthesis schemes, such as the step-by-step assembly of complex molecules via Suzuki-Miyaura cross-coupling. sigmaaldrich.com Other research focuses on borinic acid derivatives for use in chemical sensors and luminescent devices. mdpi.com

Table 5: Advanced Boronic Acid Derivatives and Their Applications
Derivative ClassExample Compound/StructureIntended ApplicationKey FeatureReference
Cyclic Boronic AcidsQPX7728β-Lactamase InhibitionBroad-spectrum inhibition of serine and metallo enzymes. nih.gov
Boronic-ChalconesBoronic acid analogues of chalconesAntitumor AgentsDesigned to enhance binding to protein targets (e.g., MDM2). acs.org
MIDA Boronates(Cyclobutylmethyl)boronic acid MIDA esterIterative Cross-CouplingBench-stable, protected boronic acid surrogate. sigmaaldrich.com
Borinic AcidsDiarylborinic acidsChemical Sensors, PolymersEnhanced Lewis acidity compared to boronic acids. mdpi.com
BODIPY-cagesBoron-carboxylated dipyrromethenesPhotocages for drug deliveryLight-controlled cleavage of a COO-B bond. acs.org

Integration of Computational Chemistry for Predictive Design and Mechanistic Understanding

The synergy between experimental and computational chemistry is accelerating progress in the field of boronic acids. numberanalytics.comwalshmedicalmedia.com Computational methods, particularly Density Functional Theory (DFT) , are becoming indispensable for predicting the properties, reactivity, and stability of boron-containing compounds. numberanalytics.comwalshmedicalmedia.com These tools allow researchers to model reaction pathways, calculate transition states and energy barriers, and interpret experimental observations with greater confidence. walshmedicalmedia.com

For instance, computational studies can elucidate the complex speciation that occurs in boronic acid-catalyzed reactions, such as the formation of boroxines or B-O-B bridged dimers in direct amidation, helping to identify the true catalytic species. nih.gov This mechanistic insight is crucial for the rational design of more effective catalysts. numberanalytics.com

Looking forward, the integration of machine learning (ML) with computational chemistry is set to revolutionize the discovery and design process. arxiv.orgnih.gov ML models can be trained on large datasets from computational or experimental results to dramatically accelerate the prediction of molecular properties and reaction outcomes. nih.gov This combined approach can be used for the de novo design of boron-based catalysts with desired activities, for retrosynthesis planning, and for modeling complex molecular interactions, significantly reducing the time and resources required for laboratory-based trial-and-error approaches. arxiv.orgnih.gov

Q & A

Q. What analytical methods effectively prevent trimerization/dehydration of boronic acids during mass spectrometry (MS) analysis?

To mitigate boroxine formation during MS analysis, derivatization with diols (e.g., pinacol) or sugars (e.g., 2,5-dihydroxybenzoic acid, DHB) is recommended. For MALDI-MS, DHB acts as both a matrix and derivatizing agent, enabling in situ esterification to stabilize boronic acids. This method eliminates boroxine interference and simplifies sequencing of multi-boronic acid peptides .

Q. How can binding kinetics between boronic acids and diols be quantitatively assessed?

Stopped-flow fluorescence spectroscopy is a robust method for measuring binding kinetics (e.g., kon and koff). For example, studies on isoquinolinylboronic acids show binding equilibria with sugars (e.g., fructose) are reached within seconds, with kon values correlating with thermodynamic affinities . Buffer pH and ionic strength must be optimized to reflect physiological conditions .

Q. Which analytical techniques are suitable for detecting trace boronic acid impurities in pharmaceuticals?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity for underivatized boronic acids. Key validation parameters (per ICH guidelines) include limits of detection (LOD < 0.1 ppm), linearity (R<sup>2</sup> > 0.99), and robustness against matrix effects .

Q. What structural features enhance boronic acid-diol binding in aqueous environments?

Optimal binding requires a vacant boron p-orbital for diol coordination. Substituents ortho to the boronic acid (e.g., amino or methoxy groups) stabilize the trigonal planar boronate ester, improving affinity for 1,2- or 1,3-diols .

Advanced Research Questions

Q. How can contradictions in glycoprotein binding selectivity be resolved in boronic acid-based systems?

Non-specific interactions (e.g., hydrophobic or electrostatic forces) often confound selectivity. Surface Plasmon Resonance (SPR) studies using AECPBA-modified surfaces reveal that buffer composition (e.g., borate vs. phosphate) significantly impacts specificity. Adjusting pH and ionic strength reduces secondary interactions, enhancing glycoprotein discrimination .

Q. What strategies enable photoresponsive control of boronic acid-diol equilibria?

Azobenzene-boronic acid conjugates exhibit reversible binding modulation via E/Z photoisomerization. Irradiation with visible light (e.g., 450 nm) shifts the equilibrium, altering binding affinity by up to 20-fold. This approach enables dynamic control in hydrogels for glucose-responsive drug delivery .

Q. How are boronic acids incorporated into DNA for molecular recognition applications?

Enzymatic polymerization using boronic acid-labeled thymidine triphosphate (B-TTP) allows site-specific incorporation into DNA. The 14-atom tether minimizes steric hindrance during PCR amplification, enabling the design of DNA-based lectin mimics for glycoprotein detection .

Q. What computational methods aid in rational design of boronic acid enzyme inhibitors?

Molecular docking and molecular dynamics simulations predict binding modes to active sites (e.g., proteasomes or serine hydrolases). Bioisostere replacement strategies (e.g., substituting carboxylic acids with boronic acids) optimize inhibitor potency by leveraging tetrahedral transition-state mimicry .

Q. How do multi-boronic acid peptides overcome challenges in library deconvolution?

Branched peptides with up to five boronic acid groups are sequenced via MALDI-MS/MS after DHB derivatization. On-plate esterification simplifies sample preparation, enabling high-throughput screening of boronolectin libraries for cancer biomarker detection .

Q. What experimental designs optimize boronic acid hydrogels for glucose sensing?

Crosslinking density and boronic acid density are tuned via copolymerization with acrylamide derivatives. Glucose binding induces hydrogel swelling, quantified by rheology or fluorescence quenching. Self-healing properties are enhanced by reversible diol-boronate ester networks .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
MALDI-MS with DHB matrixSequencing multi-boronic acid peptidesDerivatization efficiency, laser energy
Stopped-flow fluorescenceBinding kinetics with fructosekon, koff, buffer pH
SPR spectroscopyGlycoprotein interaction analysisSurface functionalization, buffer optimization
LC-MS/MS (MRM mode)Impurity profiling in pharmaceuticalsLOD, LOQ, matrix effects
Enzymatic polymerizationBoronic acid-labeled DNA synthesisTether length, polymerase compatibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.